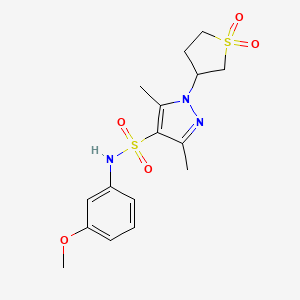
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H21N3O5S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring and a sulfonamide moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is C19H23N3O4S with a molecular weight of 389.5 g/mol. The presence of the dioxidotetrahydrothiophene and methoxyphenyl groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4S |
| Molecular Weight | 389.5 g/mol |
| Structural Features | Pyrazole, Sulfonamide |
Antiparasitic Activity
Research has indicated that compounds similar to this pyrazole sulfonamide exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound acts as an inhibitor of TbN-myristoyltransferase (NMT)*, an enzyme critical for the survival of the parasite. A study demonstrated that modifications to the pyrazole sulfonamide series significantly improved blood-brain barrier permeability, which is crucial for treating both hemolymphatic and central nervous system stages of the disease .
Anticancer Properties
The structural motifs present in this compound suggest potential anticancer properties. Similar pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Compounds containing sulfonamide moieties are often investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound a candidate for treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Inhibition of NMT : The compound inhibits TbNMT, leading to disrupted lipid metabolism in Trypanosoma brucei.
- Cellular Selectivity : While it shows relatively low selectivity at the enzyme level compared to human orthologues, it maintains a favorable cellular selectivity ratio .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrazole sulfonamide class:
- Study on Trypanosomiasis : A lead compound from this series was identified as having poor CNS exposure but significant efficacy against stage 1 HAT. Modifications improved its pharmacokinetic profile .
- Anticancer Studies : Research has shown that derivatives with similar structural features can inhibit cancer cell lines effectively, demonstrating IC50 values in the low micromolar range .
- Anti-inflammatory Research : Compounds with sulfonamide groups have been linked to reduced inflammation markers in vitro and in vivo models.
属性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-11-16(12(2)19(17-11)14-7-8-25(20,21)10-14)26(22,23)18-13-5-4-6-15(9-13)24-3/h4-6,9,14,18H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDUGUPTSIWKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














